Cas no 68084-26-4 (beta-oxo-alpha-[3-(trifluoromethyl)phenyl]benzenebutyronitrile)

beta-oxo-alpha-[3-(trifluoromethyl)phenyl]benzenebutyronitrile structure
68084-26-4 structure
Product Name:beta-oxo-alpha-[3-(trifluoromethyl)phenyl]benzenebutyronitrile
CAS No:68084-26-4
MF:C17H12F3NO
MW:303.2784948349
CID:968734
PubChem ID:106559
Update Time:2025-04-19

beta-oxo-alpha-[3-(trifluoromethyl)phenyl]benzenebutyronitrile Chemical and Physical Properties

Names and Identifiers

    • beta-oxo-alpha-[3-(trifluoromethyl)phenyl]benzenebutyronitrile
    • 3-oxo-4-phenyl-2-[3-(trifluoromethyl)phenyl]butanenitrile
    • 4-Phenyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)acetoacetonitrile
    • Benzenebutanenitrile, beta-oxo-alpha-(3-(trifluoromethyl)phenyl)-
    • beta-Oxo-alpha-(3-(trifluoromethyl)phenyl)benzenebutyronitrile
    • NS00063317
    • SCHEMBL10713795
    • (3-Trifluoromethylphenyl)-benzylcarbonyl-acetonitrile
    • Benzenebutanenitrile, beta-oxo-alpha-[3-(trifluoromethyl)phenyl]-
    • Benzenebutanenitrile, .beta.-oxo-.alpha.-[3-(trifluoromethyl)phenyl]-
    • 68084-26-4
    • EINECS 268-435-0
    • DTXSID90887145
    • Inchi: 1S/C17H12F3NO/c18-17(19,20)14-8-4-7-13(10-14)15(11-21)16(22)9-12-5-2-1-3-6-12/h1-8,10,15H,9H2
    • InChI Key: RANMIORLMCIAPH-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C(C#N)C(CC1C=CC=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 303.087099
  • Monoisotopic Mass: 303.087099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.9
  • XLogP3: 4

Experimental Properties

  • Density: 1.259
  • Boiling Point: 348.9°C at 760 mmHg
  • Flash Point: 164.8°C
  • Refractive Index: 1.531
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